3-Hexen-1-ol, benzoate, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexen-1-ol, benzoate, (3E)- is an organic compound with the molecular formula C13H16O2. It is a benzoate ester derived from 3-hexen-1-ol, a compound known for its pleasant, green, leafy odor. The (3E)- designation indicates the specific geometric isomer of the compound, where the substituents on the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexen-1-ol, benzoate, (3E)- can be synthesized through the esterification of 3-hexen-1-ol with benzoic acid or its derivatives. One common method involves the reaction of 3-hexen-1-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of 3-Hexen-1-ol, benzoate, (3E)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hexen-1-ol, benzoate, (3E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and benzoic acid.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hexenoic acid or 3-hexenal.
Reduction: Formation of 3-hexen-1-ol and benzoic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Hexen-1-ol, benzoate, (3E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and as a volatile organic compound involved in plant-insect interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Hexen-1-ol, benzoate, (3E)- involves its interaction with various molecular targets and pathways:
Plant Defense: In plants, it can activate defense-related genes and pathways, enhancing resistance to environmental stresses such as insect herbivory and pathogen attack.
Volatile Signaling: Acts as a signaling molecule in plant-plant and plant-insect interactions, mediating communication and defense responses
Comparison with Similar Compounds
Similar Compounds
3-Hexen-1-ol, benzoate, (Z)-: The (Z)-isomer of 3-Hexen-1-ol, benzoate, which has different geometric configuration and potentially different biological activities.
3-Hexen-1-ol: The parent alcohol compound, known for its green, leafy odor and involvement in plant defense mechanisms.
Benzoic Acid Esters: A class of compounds with similar ester functional groups but different alkyl or aryl substituents
Uniqueness
3-Hexen-1-ol, benzoate, (3E)- is unique due to its specific (3E)-geometric configuration, which can influence its reactivity and interactions with biological systems. This configuration may result in distinct physical properties, such as odor and volatility, as well as unique biological activities compared to its (Z)-isomer and other related compounds .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzoic acid;(E)-hex-3-en-1-ol |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,8,9);3-4,7H,2,5-6H2,1H3/b;4-3+ |
InChI Key |
KNIMWNPFVPMLRG-SCBDLNNBSA-N |
Isomeric SMILES |
CC/C=C/CCO.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC=CCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.